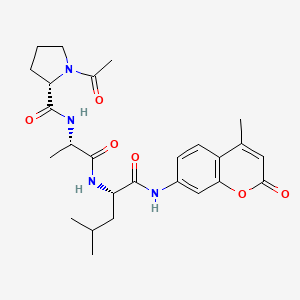

Ac-PAL-AMC

Übersicht

Beschreibung

Acetyl-Prolyl-Alanyl-Leucyl-7-Amino-4-methylcoumarin (Ac-PAL-AMC) ist ein fluorogenes Substrat, das speziell für die 20S-Proteasom-Untereinheit LMP2/β1i entwickelt wurde. Diese Verbindung wird häufig in biochemischen Assays verwendet, um die Proteasomenaktivität zu messen, indem die fluoreszierende Einheit 7-Amino-4-methylcoumarin bei der Spaltung freigesetzt wird .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Acetyl-Prolyl-Alanyl-Leucyl-7-Amino-4-methylcoumarin wird durch eine Reihe von Peptidkupplungsreaktionen synthetisiert. Die Synthese umfasst in der Regel die folgenden Schritte :

Kupplung von Acetyl-Prolin: Die Acetylierung von Prolin wird mit Essigsäureanhydrid in Gegenwart einer Base wie Pyridin erreicht.

Sequentielle Peptidkupplung: Das acetylierte Prolin wird dann mit Alanin und Leucin unter Verwendung von Peptidkupplungsreagenzien wie N,N'-Dicyclohexylcarbodiimid (DCC) und 1-Hydroxybenzotriazol (HOBt) gekoppelt.

Anlagerung von 7-Amino-4-methylcoumarin: Der letzte Schritt beinhaltet die Kupplung des Peptids mit 7-Amino-4-methylcoumarin unter Verwendung ähnlicher Peptidkupplungsreagenzien.

Industrielle Produktionsmethoden

Die industrielle Produktion von Acetyl-Prolyl-Alanyl-Leucyl-7-Amino-4-methylcoumarin folgt dem gleichen Syntheseweg, jedoch in größerem Maßstab. Das Verfahren beinhaltet die Optimierung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verbindung wird typischerweise mit Hilfe der Hochleistungsflüssigkeitschromatographie (HPLC) gereinigt und mit Massenspektrometrie und Kernresonanzspektroskopie (NMR) charakterisiert .

Wirkmechanismus

Target of Action

Ac-PAL-AMC, also known as 1-acetyl-L-prolyl-L-alanyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-leucinamide, is a fluorogenic substrate that is specific for the 20S proteasome LMP2/β1i activity . The 20S proteasome is a multi-protease complex that plays a vital role in maintaining protein homeostasis and regulating numerous cellular processes .

Mode of Action

The compound interacts with its target, the immunoproteasome , a variant of the proteasome that is often upregulated in disease states such as inflammatory diseases and cancer . This compound is preferentially cleaved by immunoproteasomes compared to constitutive proteasomes . Upon cleavage, 7-amino-4-methylcoumarin (AMC) is released .

Biochemical Pathways

The cleavage of this compound by the immunoproteasome affects the ubiquitin-proteasome system (UPS), a pathway that plays a crucial role in maintaining protein homeostasis . The release of AMC can be used to quantify the activity of the β1i/LMP2 subunit of the 20S immunoproteasome .

Pharmacokinetics

It is known that the compound is soluble in dmso up to 50 mm . This solubility could potentially impact its absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.

Result of Action

The cleavage of this compound by the immunoproteasome and the subsequent release of AMC allows for the quantification of the activity of the β1i/LMP2 subunit of the 20S immunoproteasome . This can provide valuable insights into the functioning of the immunoproteasome in various disease states .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s solubility in DMSO suggests that its action, efficacy, and stability could be affected by the presence of DMSO or similar solvents

Biochemische Analyse

Biochemical Properties

1-acetyl-L-prolyl-L-alanyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-leucinamide interacts with the β1i/LMP2 subunit of the 20S immunoproteasome . The interaction is characterized by the cleavage of the compound, which results in the release of AMC. The fluorescence of AMC can then be used to quantify the activity of the β1i/LMP2 subunit .

Cellular Effects

The effects of 1-acetyl-L-prolyl-L-alanyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-leucinamide on cells are primarily related to its role as a substrate for the β1i/LMP2 subunit of the 20S immunoproteasome . By quantifying the activity of this subunit, researchers can gain insights into various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 1-acetyl-L-prolyl-L-alanyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-leucinamide involves its interaction with the β1i/LMP2 subunit of the 20S immunoproteasome . This interaction leads to the cleavage of the compound and the release of AMC, whose fluorescence can be used to quantify the activity of the β1i/LMP2 subunit .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Acetyl-Prolyl-Alanyl-Leucyl-7-amino-4-methylcoumarin is synthesized through a series of peptide coupling reactions. The synthesis typically involves the following steps :

Coupling of Acetyl-Proline: Acetylation of proline is achieved using acetic anhydride in the presence of a base such as pyridine.

Sequential Peptide Coupling: The acetylated proline is then coupled with alanine and leucine using peptide coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).

Attachment of 7-amino-4-methylcoumarin: The final step involves coupling the peptide with 7-amino-4-methylcoumarin using similar peptide coupling reagents.

Industrial Production Methods

Industrial production of Acetyl-Prolyl-Alanyl-Leucyl-7-amino-4-methylcoumarin follows the same synthetic route but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The compound is typically purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .

Analyse Chemischer Reaktionen

Reaktionstypen

Acetyl-Prolyl-Alanyl-Leucyl-7-Amino-4-methylcoumarin unterliegt hauptsächlich Hydrolysereaktionen, die von der 20S-Proteasom-Untereinheit LMP2/β1i katalysiert werden . Die Hydrolysereaktion spaltet die Peptidbindung und setzt die fluoreszierende Einheit 7-Amino-4-methylcoumarin frei.

Häufige Reagenzien und Bedingungen

Reagenzien: Das Hauptreagenz ist die 20S-Proteasom-Untereinheit LMP2/β1i.

Bedingungen: Die Reaktion wird typischerweise in einer gepufferten Lösung bei physiologischem pH-Wert und Temperatur (37 °C) durchgeführt.

Hauptprodukte

Das Hauptprodukt, das bei der Hydrolyse von Acetyl-Prolyl-Alanyl-Leucyl-7-Amino-4-methylcoumarin entsteht, ist 7-Amino-4-methylcoumarin, das Fluoreszenz aufweist, die mit einem Fluorimeter gemessen werden kann .

Wissenschaftliche Forschungsanwendungen

Acetyl-Prolyl-Alanyl-Leucyl-7-Amino-4-methylcoumarin wird in der wissenschaftlichen Forschung für die folgenden Anwendungen umfassend eingesetzt :

Biochemische Assays: Es wird als Substrat verwendet, um die Aktivität der 20S-Proteasom-Untereinheit LMP2/β1i in verschiedenen biochemischen Assays zu messen.

Arzneimittelentwicklung: Die Verbindung wird in Screening-Assays verwendet, um potenzielle Inhibitoren der 20S-Proteasom-Untereinheit LMP2/β1i zu identifizieren, die zu therapeutischen Wirkstoffen für Krankheiten wie Krebs und Autoimmunerkrankungen entwickelt werden könnten.

Zellbiologie: Forscher verwenden Acetyl-Prolyl-Alanyl-Leucyl-7-Amino-4-methylcoumarin, um die Funktion und Regulation des Proteasoms in Zellen zu untersuchen.

Immunologie: Die Verbindung hilft, die Rolle des Immunoproteasoms bei der Antigenverarbeitung und -präsentation zu verstehen.

Wirkmechanismus

Acetyl-Prolyl-Alanyl-Leucyl-7-Amino-4-methylcoumarin übt seine Wirkung aus, indem es als Substrat für die 20S-Proteasom-Untereinheit LMP2/β1i dient . Nach der Bindung an die aktive Stelle des Proteasoms wird die Peptidbindung gespalten, wodurch 7-Amino-4-methylcoumarin freigesetzt wird. Die von 7-Amino-4-methylcoumarin emittierte Fluoreszenz wird dann gemessen, um die Proteasomenaktivität zu quantifizieren. Dieser Mechanismus ermöglicht es Forschern, die Aktivität und Regulation des Proteasoms in verschiedenen biologischen Kontexten zu untersuchen .

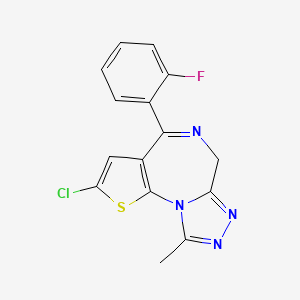

Vergleich Mit ähnlichen Verbindungen

Acetyl-Prolyl-Alanyl-Leucyl-7-Amino-4-methylcoumarin ist in seiner Spezifität für die 20S-Proteasom-Untereinheit LMP2/β1i einzigartig. Ähnliche Verbindungen umfassen :

Acetyl-norleucyl-Prolyl-norleucyl-Leucyl-7-Amino-4-methylcoumarin (Ac-nLPnLD-AMC): Ein Substrat für die β1-Untereinheit des Proteasoms.

Suc-Leu-Leu-Val-Tyr-7-Amino-4-methylcoumarin (Suc-LLVY-AMC): Ein Substrat für die β5 und β5i Untereinheiten des Proteasoms.

Diese Verbindungen unterscheiden sich in ihren Peptidsequenzen und ihrer Spezifität für verschiedene Proteasom-Untereinheiten, was Acetyl-Prolyl-Alanyl-Leucyl-7-Amino-4-methylcoumarin besonders wertvoll für die Untersuchung der LMP2/β1i-Untereinheit macht .

Eigenschaften

IUPAC Name |

(2S)-1-acetyl-N-[(2S)-1-[[(2S)-4-methyl-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H34N4O6/c1-14(2)11-20(25(34)28-18-8-9-19-15(3)12-23(32)36-22(19)13-18)29-24(33)16(4)27-26(35)21-7-6-10-30(21)17(5)31/h8-9,12-14,16,20-21H,6-7,10-11H2,1-5H3,(H,27,35)(H,28,34)(H,29,33)/t16-,20-,21-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWJPVHDZSJFFDM-NDXORKPFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C3CCCN3C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@@H]3CCCN3C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H34N4O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-acetyl-3-methyl-imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one](/img/structure/B3026172.png)

![(4Z,4'Z,7Z,7'Z,10Z,10'Z,13Z,13'Z,16Z,16'Z,19Z,19'Z)-4,7,10,13,16,19-docosahexaenoic acid, 1,1'-[2-[(1-oxohexadecyl)oxy]-1,3-propanediyl] ester](/img/structure/B3026180.png)

![[1-hexadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropan-2-yl] octadecanoate](/img/structure/B3026181.png)

![2,3-bis[[(13Z,16Z)-docosa-13,16-dienoyl]oxy]propyl (13Z,16Z)-docosa-13,16-dienoate](/img/structure/B3026185.png)

![3'-methoxy-6'-[(4-nitrophenyl)methoxy]-spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one](/img/structure/B3026188.png)

![2-(2-Morpholin-4-ylethyl)-5-nitrobenzo[de]isoquinoline-1,3-dione](/img/structure/B3026194.png)